N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
CAS No.:
Cat. No.: VC14773743
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide -](/images/structure/VC14773743.png)
Specification
Molecular Formula | C18H20N4O3 |
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Molecular Weight | 340.4 g/mol |
IUPAC Name | N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
Standard InChI | InChI=1S/C18H20N4O3/c1-24-14-10-13(11-15(12-14)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-9-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23) |
Standard InChI Key | YYDFYBIICICKKK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Introduction
N-(3,5-dimethoxyphenyl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential pharmacological applications. This compound combines a dimethoxyphenyl group with a butanamide chain and a triazolo[4,3-a]pyridine moiety, which are crucial for its biological activity.
Key Features:
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Molecular Formula: C18H20N4O3
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Molecular Weight: 340.4 g/mol
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CAS Number: 1351694-81-9
Synthesis and Chemical Reactivity
The synthesis of N-(3,5-dimethoxyphenyl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. These reactions often start with simpler precursors and may include coupling reactions and modifications of functional groups to enhance yield and purity.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials such as dimethoxyphenylamine and a triazolo[4,3-a]pyridine derivative.
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Coupling Reactions: These involve the formation of the amide bond between the dimethoxyphenyl group and the butanamide chain.
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Purification: Final purification steps are crucial to achieve high purity for biological studies.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, primarily attributed to their ability to interact with multiple molecular targets. The triazolo[4,3-a]pyridine moiety is particularly noted for its potential in medicinal chemistry.
Potential Applications:
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Pharmacological Applications: The compound's unique structure makes it a candidate for various therapeutic applications, including interactions with enzymes or receptors.
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Drug Development: Further research is needed to explore its efficacy and safety in drug development.
Comparison with Similar Compounds
Compounds with similar structural features, such as N-(2,5-dimethoxyphenyl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamide, have been studied for their biological activities. These compounds often differ in the substitution patterns on the phenyl ring or the nature of the heterocyclic system.
Comparison Table:
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